1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride

Catalog No.
S13995799
CAS No.
M.F
C8H8BrClN2S
M. Wt
279.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydro...

Product Name

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride

IUPAC Name

(4-bromo-1,3-benzothiazol-2-yl)methanamine;hydrochloride

Molecular Formula

C8H8BrClN2S

Molecular Weight

279.59 g/mol

InChI

InChI=1S/C8H7BrN2S.ClH/c9-5-2-1-3-6-8(5)11-7(4-10)12-6;/h1-3H,4,10H2;1H

InChI Key

KVEHDVVTMSONIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)CN.Cl

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride is a chemical compound that features a benzothiazole moiety substituted with a bromo group and a methanamine functional group. The structure can be represented as follows:

  • Benzothiazole: A bicyclic compound consisting of a benzene ring fused to a thiazole ring.
  • Methanamine: An amine with the formula CH5N\text{CH}_5\text{N}, indicating the presence of an amino group attached to a methylene (-CH2-) unit.
  • Hydrochloride Salt: The compound exists in its hydrochloride form, which enhances its solubility in water.

This compound is of interest due to its potential applications in medicinal chemistry and material sciences.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to new derivatives.
  • Reduction Reactions: The bromo group can be reduced to form the corresponding amine.
  • Oxidation Reactions: The methanamine group may be oxidized to form imines or other nitrogen-containing compounds.

Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation.

  • Antimicrobial Activity: Many benzothiazole derivatives have shown effectiveness against various pathogens.
  • Anticancer Properties: Benzothiazoles are investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.

The specific mechanisms by which this compound may exert biological effects would require further investigation.

Several synthetic routes can be employed to produce 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride:

  • Bromination of Benzothiazole: Starting from 1,3-benzothiazole, bromination can be performed using bromine or a brominating agent to introduce the bromo substituent at the para position.
  • Amination Reaction: The introduction of the methanamine group can be achieved through a nucleophilic substitution reaction where an amine reacts with an appropriate electrophile derived from the brominated benzothiazole.
  • Formation of Hydrochloride Salt: The final step involves reacting the free base with hydrochloric acid to yield the hydrochloride salt.

1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing antimicrobial or anticancer agents due to its structural properties.
  • Material Sciences: In the synthesis of functional materials that leverage its unique chemical reactivity.

Interaction studies involving 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride would typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its potential therapeutic applications and mechanisms of action.

In vitro assays could be used to assess how this compound interacts with specific proteins or pathways involved in disease processes.

Several compounds share structural similarities with 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride. Here are some notable examples:

Compound NameKey Features
1-(4-Chloro-1,3-benzothiazol-2-yl)methanamineContains chlorine instead of bromine; potential differences in reactivity and biological activity.
1-(4-Fluoro-1,3-benzothiazol-2-yl)methanamineFluorine substitution may enhance lipophilicity and alter binding interactions.
1-(4-Iodo-1,3-benzothiazol-2-yl)methanamineIodine substitution could influence pharmacokinetic properties and reactivity.

Uniqueness

The uniqueness of 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride lies in the presence of the bromine atom. This halogen can participate in halogen bonding, enhancing molecular interactions with biological targets compared to its chloro, fluoro, or iodo analogs. Such interactions may improve binding affinity and specificity for certain receptors or enzymes.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

277.92801 g/mol

Monoisotopic Mass

277.92801 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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